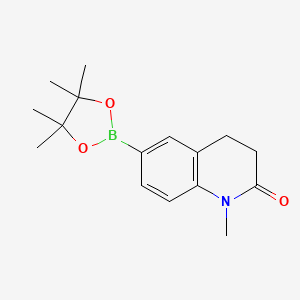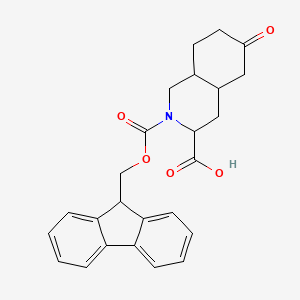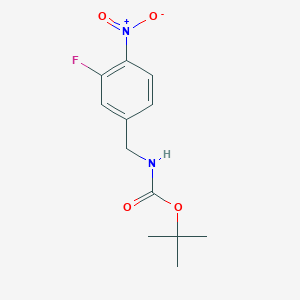
2-Fluoro-5-(methylsulfonyl)phenylboronic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a methylsulfonyl group . The average mass is 200.020 Da and the monoisotopic mass is 200.031464 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid include a density of 1.4±0.1 g/cm3, a boiling point of 469.2±51.0 °C at 760 mmHg, and a flash point of 237.6±30.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
1. Stereoselective Monofluoromethylation
The pregeneration of fluoro(phenylsulfonyl)methyl anion (PhSO(2)CHF(-)) enables efficient and highly stereoselective monofluoromethylation of (R)-N-tert-butylsulfinyl ketimines. This process, which differs from previous nucleophilic fluoroalkylation methods, involves a six-membered transition state and offers unique stereocontrol in ketimine reactions (Liu, Zhang, & Hu, 2008).
2. Pd-Catalyzed Suzuki–Miyaura Cross-Coupling
Fluoroalkyl(diphenyl)sulfonium triflates are used in Pd-catalyzed Suzuki–Miyaura cross-coupling with arylboronic acids. The fluorine substitution in these compounds significantly influences the reaction, demonstrating the crucial role of electronegativity in such chemical processes (Wang et al., 2016).
3. Nucleophilic Fluoroalkylation of α,β-Enones and Arynes
The nucleophilic fluoroalkylation of α,β-enones, arynes, and activated alkynes with fluorinated sulfones has been successfully accomplished, revealing the significance of the hard/soft nature of the carbanions in determining the regioselectivity of the nucleophilic alkylation reactions (Ni, Zhang, & Hu, 2008).
4. Herbicide Efficacy and Selectivity
Fluorine atoms introduced into 2-phenyl-4H-3,1-benzoxazin-4-one (bentranil) lead to significant changes in herbicidal properties, with 'fluorobentranil' showing enhanced broad-leaf activity and selectivity on various crops (Hamprecht, Würzer, & Witschel, 2004).
5. Synthesis of Bioactive Fluorine-Containing Compounds
Efficient fluoroalkylations using fluorinated sulfones, sulfoxides, sulfides, and sulfonium salts have been developed for the synthesis of bioactive fluorine-containing compounds. This approach showcases the power of molecular design in addressing chemical challenges (Prakash & Hu, 2007).
6. Sulfonation of Phenols and Aryl Methanesulfonates
The sulfonation of phenols, aryl methanesulfonates, and related compounds with sulfuric acid leads to various products, demonstrating the influence of substituents and reaction conditions on the outcome of these reactions (Wit, Woldhuis, & Cerfontain, 2010).
7. Polymer Electrolyte Membranes
Novel monomers containing pendent phenyl groups have been synthesized for the creation of polymer electrolyte membranes. These membranes have applications in fuel cells, showcasing the integration of sulfonic acid groups for improved performance (Li et al., 2010).
8. Guanidinium-Functionalized Anion Exchange Polymer Electrolytes
Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction highlight the precision in functional group integration for specific applications (Kim, Labouriau, Guiver, & Kim, 2011).
9. Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine
The genetic encoding of fluorosulfonyloxybenzoyl-l-lysine in proteins for expansive covalent bonding via SuFEx Chemistry opens new avenues in protein engineering and biochemical research (Liu et al., 2021).
10. Synthesis of Fluorescent Dapoxyl Dyes
Fluorescent solvatochromic dyes synthesized from 2,5-diphenyloxazoles, incorporating a dimethylamino group and a sulfonyl group, offer insights into the development of highly sensitive fluorescent molecular probes for biological studies (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Safety and Hazards
2-Fluoro-5-(methylsulfonyl)phenylboronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and removing the victim to fresh air and keeping at rest in a comfortable position for breathing if inhaled .
Mecanismo De Acción
Target of Action
The primary target of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
2-Fluoro-5-(methylsulfonyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as 2-Fluoro-5-(methylsulfonyl)phenylboronic acid, are transferred from boron to palladium . This process is part of the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The biochemical pathway affected by 2-Fluoro-5-(methylsulfonyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that boronic acids, such as 2-fluoro-5-(methylsulfonyl)phenylboronic acid, are generally stable and easy to handle , which may impact their bioavailability.
Result of Action
The molecular and cellular effects of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid’s action include the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction , which is a key process in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid. For instance, the compound is known to be water-soluble , which means it may spread in water systems . This could potentially affect its action and efficacy.
Propiedades
IUPAC Name |
(2-fluoro-5-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRAJFIMZXAINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(methylsulfonyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



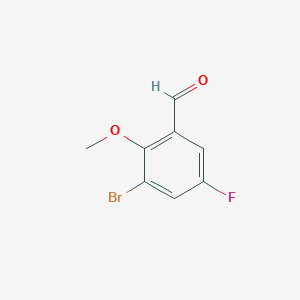
![8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1529844.png)

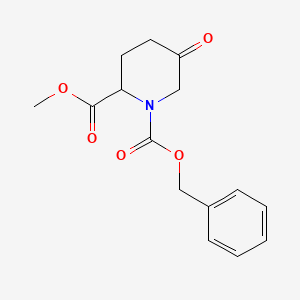
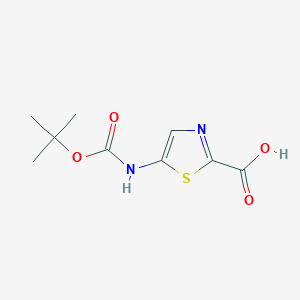
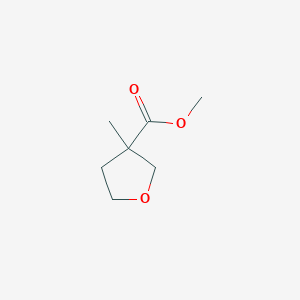
![3-Bromo-7-iodo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1529852.png)

![Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1529854.png)
